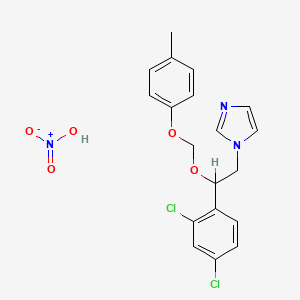
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both dichlorophenyl and methylphenoxy groups, suggests potential for significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Etherification: The next step is the etherification of the dichlorophenyl intermediate with 4-methylphenol to form the 4-methylphenoxy derivative.
Imidazole Ring Formation: The imidazole ring is then introduced through a cyclization reaction involving suitable reagents and conditions.
Nitration: Finally, the compound is nitrated to form the nitrate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications as a pharmaceutical agent, particularly in antifungal or antibacterial treatments.
Industry: Use in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets might include cytochrome P450 enzymes, ion channels, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2,4-Dichlorophenyl)-2-(methoxy)ethyl)-1H-imidazole: Lacks the 4-methylphenoxy group, potentially altering its biological activity.
1-(2-(2,4-Dichlorophenyl)-2-((4-chlorophenoxy)methoxy)ethyl)-1H-imidazole: Substitution of the methyl group with a chlorine atom, which may affect its reactivity and applications.
Uniqueness
The presence of both dichlorophenyl and methylphenoxy groups in 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate makes it unique, potentially offering a combination of properties not found in other similar compounds. This could result in distinct biological activities or applications in various fields.
Properties
CAS No. |
71821-03-9 |
|---|---|
Molecular Formula |
C19H19Cl2N3O5 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-methylphenoxy)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O2.HNO3/c1-14-2-5-16(6-3-14)24-13-25-19(11-23-9-8-22-12-23)17-7-4-15(20)10-18(17)21;2-1(3)4/h2-10,12,19H,11,13H2,1H3;(H,2,3,4) |
InChI Key |
SXWUZWLRPXHQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


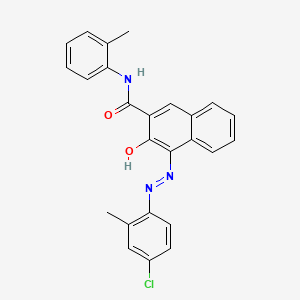
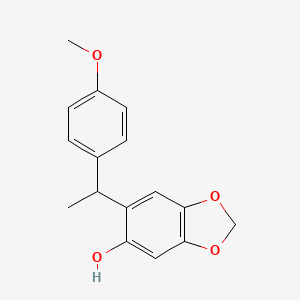
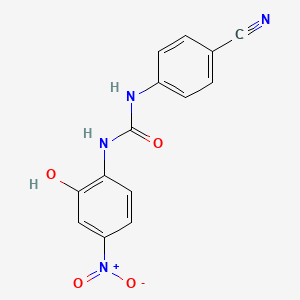
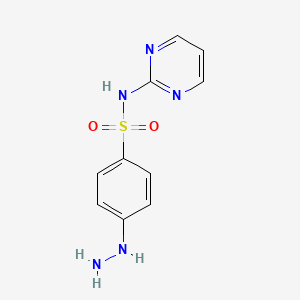

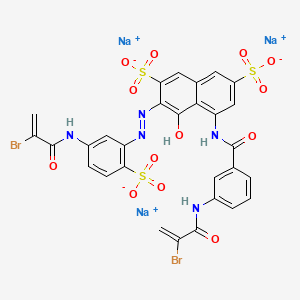
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
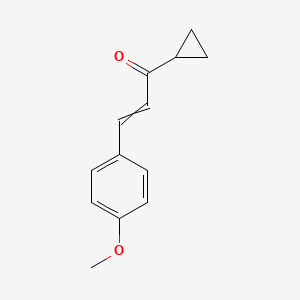
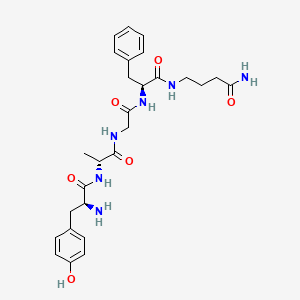

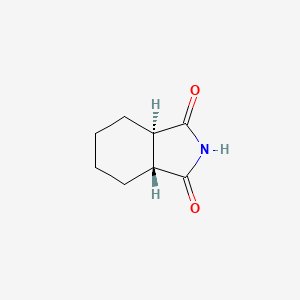
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

